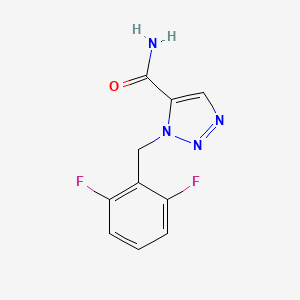

Rufinamide-5-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1622904-99-7 |

|---|---|

Molekularformel |

C10H8F2N4O |

Molekulargewicht |

238.19 g/mol |

IUPAC-Name |

3-[(2,6-difluorophenyl)methyl]triazole-4-carboxamide |

InChI |

InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)5-16-9(10(13)17)4-14-15-16/h1-4H,5H2,(H2,13,17) |

InChI-Schlüssel |

ZBAVQEMRPMTLRC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)F)CN2C(=CN=N2)C(=O)N)F |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Rufinamide and Analogs

Established Synthetic Pathways for the Triazole Core

The foundational approaches to synthesizing the 1,2,3-triazole ring of rufinamide (B1680269) have centered on cycloaddition reactions, each with its own set of advantages and challenges.

1,3-Dipolar Cycloaddition Reactions in Triazole Formation

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a cornerstone in the synthesis of the 1,2,3-triazole core of rufinamide. acs.orgwikipedia.org This reaction involves the concertedly bonding of a 1,3-dipole, typically an organic azide (B81097), with a dipolarophile, such as an alkyne, to form a five-membered heterocyclic ring. wikipedia.org Common strategies for the synthesis of Rufinamide involve a 1,3-dipolar cycloaddition reaction utilizing reagents like 2-chloroacrylonitrile, propiolic acid and its esters, or (E)-methyl 3-methoxyacrylate. nih.gov The versatility of this reaction allows for the construction of a wide array of rufinamide analogs by varying the substituents on both the azide and the alkyne starting materials. researchgate.net

The general mechanism involves the reaction of an organic azide with an alkyne. The azide acts as the 1,3-dipole and the alkyne as the dipolarophile. The reaction proceeds through a concerted [3+2] cycloaddition pathway to yield the 1,2,3-triazole ring. This method is a powerful tool for the construction of five-membered heterocycles due to its stereospecific and regioselective nature under certain conditions. wikipedia.org

Thermal Azide-Alkyne Cycloaddition: Regioselectivity Challenges and Byproduct Formation

The lack of regiocontrol in the thermal process arises from the similar activation energies for the formation of both regioisomers. High reaction temperatures are often required, which can also lead to the decomposition of thermally sensitive starting materials and products, further complicating the purification process. acs.org For instance, a batch experiment for a rufinamide precursor required heating at 135 °C for 28 hours without a solvent, raising safety concerns due to the instability of the azide component at elevated temperatures. researchgate.net

Contemporary Synthetic Advancements and Process Optimization

To overcome the limitations of established methods, modern synthetic chemistry has focused on developing more efficient, selective, and sustainable routes to rufinamide and its analogs. These advancements leverage catalysis and process engineering to enhance control over the chemical transformations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches to Enhance Regioselectivity

The introduction of copper(I) catalysis in the azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," has revolutionized the synthesis of 1,2,3-triazoles, including rufinamide. researchgate.netfigshare.com This method addresses the regioselectivity issue of the thermal cycloaddition, almost exclusively yielding the 1,4-disubstituted triazole isomer. researchgate.netacs.org The reaction is believed to proceed through the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.gov

Various copper sources and ligands have been investigated to optimize the CuAAC for rufinamide synthesis. These include the use of copper powder, copper salts, and copper nanoparticles. nih.govtandfonline.com The use of specific ligands can further enhance the efficiency and mildness of the reaction conditions. For example, a study demonstrated the effectiveness of tristriazole ligands in the synthesis of rufinamide and its precursor. acs.org The development of heterogeneous copper catalysts also offers the advantage of easy separation and recycling, contributing to a more sustainable process. nih.gov

Table 1: Comparison of Catalytic Systems for Rufinamide Synthesis via CuAAC

| Catalyst System | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| [Cu(phen)(PPh₃)₂]NO₃ | 2,6-difluorobenzyl bromide, NaN₃, propiolamide (B17871) | Water | Click conditions | 95% | researchgate.net |

| Copper tubing | 2,6-difluorobenzyl azide, propiolamide | DMSO | 110 °C, 100 psi | 92% (isolated) | acs.org |

| Copper beads | 2,6-difluorobenzyl bromide, NaN₃, propiolamide | Neat | Ball milling | Good to Excellent | nih.gov |

| THETA ligand with CuSO₄/ascorbate | 2,6-difluorobenzyl azide, propiolamide | t-BuOH/H₂O | 30 °C, 24h | 87-96% | acs.orgfigshare.com |

Multi-Step Synthesis Strategies Integrated with In-Line Separation Techniques

The integration of multi-step synthesis with in-line separation techniques, particularly within continuous flow microreactor systems, represents a significant advancement in the production of rufinamide. nih.govresearchgate.net This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates in situ. acs.org

A continuous flow total synthesis of rufinamide has been reported, featuring a copper-tubing-catalyzed [3+2] Huisgen cycloaddition. acs.org This process involves the continuous generation and immediate consumption of the energetic 2,6-difluorobenzyl azide intermediate, mitigating the risks associated with its accumulation. acs.orgacs.org The entire sequence, from readily available starting materials to the final product, can be accomplished with a short residence time, leading to high productivity. acs.org Furthermore, an uninterrupted continuous process for a rufinamide precursor has been developed that includes two in-line separations, minimizing waste and the need for manual handling of intermediates. rsc.org

Table 2: Key Parameters of a Continuous Flow Synthesis of Rufinamide

| Parameter | Value | Reference |

|---|---|---|

| Starting Materials | 2,6-difluorobenzyl bromide, sodium azide, methyl propiolate, ammonium (B1175870) hydroxide | acs.org |

| Key Reaction | Copper-tubing-catalyzed [3+2] cycloaddition | acs.org |

| Optimal Temperature | 110 °C | acs.org |

| Optimal Pressure | 100 psi | acs.org |

| Total Average Residence Time | ~11 minutes | acs.org |

| Overall Isolated Yield | 92% | acs.org |

| Productivity | 217 mg/h | acs.org |

One-Pot Multicomponent Reactions for Efficient Synthesis

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of rufinamide, offering significant advantages in terms of operational simplicity, reduced waste, and time savings. researchgate.netresearchgate.net These reactions combine multiple synthetic steps into a single reaction vessel, avoiding the need for isolation and purification of intermediates. tandfonline.com

Several one-pot approaches to rufinamide have been developed. One such method involves a Cu(I)-catalyzed multicomponent reaction of 2,6-difluorobenzyl bromide, sodium azide, and propiolamide, affording rufinamide in high yield with excellent regioselectivity. researchgate.net Another innovative approach utilizes mechanochemistry, where the synthesis is carried out in a ball mill under solvent-free conditions. tandfonline.comresearchgate.net This solid-state, one-pot sequential multicomponent process has demonstrated high efficiency and aligns with the principles of green chemistry by minimizing solvent use and energy consumption. tandfonline.comtandfonline.com

Table 3: Comparison of One-Pot Synthetic Approaches to Rufinamide

| Method | Key Features | Starting Materials | Overall Yield | Reference |

|---|---|---|---|---|

| Cu(I)-Catalyzed MCR | Employs a copper(I) catalyst in a one-pot setup. | 2,6-difluorobenzyl bromide, NaN₃, propiolamide | 95% | researchgate.net |

| Mechanochemical Synthesis | Solvent-free, ball milling conditions. | 2,6-difluorobenzyl bromide, NaN₃, methyl propiolate, Ca₃N₂ | 40% | researchgate.net |

| Sequential One-Pot Process | Cycloaddition followed by sequential treatment with aqueous ammonia (B1221849). | 2,6-difluorobenzyl azide, 1-trichloro-4-methoxybut-3-en-2-one | 42% | researchgate.net |

Flow Microreactor Systems for Continuous Synthesis Processes

Continuous flow chemistry, particularly utilizing microreactor systems, has emerged as a powerful technology for the synthesis of Rufinamide and its 1,2,3-triazole core. nih.govmdpi.com This approach offers significant advantages in safety, efficiency, and scalability. A key benefit is the ability to generate and consume hazardous intermediates, such as organic azides, in situ, thereby avoiding their accumulation and isolation. google.com

The central reaction, a copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been optimized for flow conditions. google.com One effective method employs a copper tubing reactor, which serves as both the reaction vessel and the catalyst source. google.com By flowing the combined streams of the azide and alkyne precursors through a heated copper tube, high yields and regioselectivity for the desired 1,4-disubstituted triazole are achieved. google.com Another robust protocol uses copper-on-charcoal as a heterogeneous catalyst packed into a column, which allows for the synthesis of Rufinamide in 96% isolated yield. nih.govdrugbank.com This heterogeneous catalysis approach simplifies product purification as the catalyst is contained within the column. nih.gov

The table below summarizes key parameters from a reported fully continuous synthesis of Rufinamide. acs.org

| Parameter | Value | Reference |

|---|---|---|

| Overall Yield | 92% (isolated) | google.com |

| Total Residence Time | ~11 minutes | nih.govgoogle.com |

| Cycloaddition Catalyst | Copper Tubing Reactor | google.com |

| Optimal Temperature | 110 °C | google.com |

| Pressure | 100 psi | acs.org |

These flow-based systems demonstrate the capacity for rapid process optimization and production, representing a significant advancement in the manufacturing of triazole-based active pharmaceutical ingredients (APIs). nih.govmdpi.com

Mechanochemical Approaches for Triazole Synthesis

Mechanochemistry, which utilizes mechanical force from grinding or milling to drive chemical reactions, presents a sustainable and highly efficient alternative for the synthesis of Rufinamide. fabad.org.trbeilstein-journals.org This solvent-free or low-solvent approach aligns with the principles of green chemistry by reducing waste, shortening reaction times, and often eliminating the need for external heating. fabad.org.trbeilstein-journals.org

A one-pot, sequential, multi-component synthesis of Rufinamide has been successfully developed using a ball milling method. fabad.org.trbeilstein-journals.org This process involves three distinct steps performed sequentially in the same reaction vessel without the isolation of intermediates:

Azidation : The synthesis begins with the conversion of 2-(bromomethyl)-1,3-difluorobenzene to 2,6-difluorobenzyl azide using sodium azide. beilstein-journals.org

Huisgen Cycloaddition : The resulting azide undergoes a copper-catalyzed 1,3-dipolar cycloaddition with methyl propiolate to form the triazole ring. beilstein-journals.org Copper powder has been shown to be an effective catalyst for this step under milling conditions. beilstein-journals.org

Amidation : The final step is the amidation of the methyl ester group to yield Rufinamide. beilstein-journals.org

This fully mechanochemical route has proven to be more sustainable than equivalent solution-based syntheses. fabad.org.tr Recoverable copper beads have also been employed as a catalyst under mechanochemical grinding conditions, leading exclusively to the formation of the desired 1,4-regioisomer. nih.gov Milling procedures have been shown to be significantly more efficient than corresponding solution-based reactions for CuAAC, with some cases showing up to a 15-fold increase in yield. researchgate.netresearchgate.net

The table below outlines the sequential steps in a one-pot mechanochemical synthesis of Rufinamide. beilstein-journals.org

| Step | Reactants | Catalyst/Conditions | Key Transformation | Reference |

|---|---|---|---|---|

| 1. Azidation | 2-(bromomethyl)-1,3-difluorobenzene, Sodium Azide | Ball Milling, Solvent-free | Formation of 2,6-difluorobenzyl azide | beilstein-journals.org |

| 2. Cycloaddition | 2,6-difluorobenzyl azide, Methyl Propiolate | Copper Powder, Ball Milling | Formation of 1,2,3-triazole ring | beilstein-journals.org |

| 3. Amidation | Triazole methyl ester intermediate, Ammonia Source (e.g., Ca3N2/MeOH) | Indium Trichloride, Ball Milling | Conversion of ester to primary amide | beilstein-journals.org |

The application of mechanochemistry not only enhances the environmental profile of Rufinamide synthesis but also offers practical advantages in terms of process simplification and efficiency. fabad.org.trnih.gov

Chemical Derivatization Strategies of the Carboxamide Moiety

Amidation Reactions and Related Transformations

The primary carboxamide moiety of Rufinamide is a key functional group that can potentially be modified to create new analogs, although the most prominently documented transformation is its metabolic hydrolysis. In vivo, Rufinamide is extensively metabolized by carboxylesterases, which hydrolyze the amide to its corresponding carboxylic acid derivative, CGP 47292. nih.govdrugbank.comfabad.org.trresearchgate.net This is the principal biotransformation pathway, leading to a pharmacologically inactive metabolite that is then excreted. nih.govdrugbank.com

While synthetic derivatization of Rufinamide's carboxamide is not widely reported in the context of drug discovery, general chemical transformations applicable to primary heterocyclic amides represent potential strategies for creating analogs. These include:

Dehydration to Nitriles : Primary amides can be converted to the corresponding nitriles using various dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). researchgate.netmasterorganicchemistry.comrsc.org This transformation would replace the carboxamide group of Rufinamide with a nitrile group.

Conversion to Thioamides : The oxygen atom of the amide can be replaced with sulfur to form a thioamide. This is often achieved using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). beilstein-journals.org A two-step method involving initial chlorination of the amide followed by reaction with a thiating agent has also been developed for heterocyclic amides. beilstein-journals.orgresearchgate.net

Reduction to Amines : The amide group can be reduced to a primary amine (aminomethyl group) using strong reducing agents. For primary amides, this can be a challenging transformation, but methods using transition metal-free catalysts, such as potassium complexes with N-heterocyclic carbenes, have been developed for the reduction of aromatic, aliphatic, and heterocyclic primary amides. nih.gov

These potential transformations provide pathways for modifying the carboxamide moiety to explore new chemical space and potentially alter the compound's physicochemical and pharmacological properties.

Synthesis of Rufinamide Precursors and Intermediates

The synthesis of Rufinamide relies on the efficient preparation of two key intermediates: an azide precursor and an alkyne precursor. The most common azide used is 2,6-difluorobenzyl azide.

Synthesis of 2,6-Difluorobenzyl Azide: This crucial intermediate is typically prepared via nucleophilic substitution from 2,6-difluorobenzyl bromide. beilstein-journals.orgacanthusresearch.com The reaction is carried out using sodium azide (NaN₃) in a suitable solvent. beilstein-journals.orgacanthusresearch.com For instance, reacting 2,6-difluorobenzyl bromide with sodium azide in water at 70-75°C for several hours yields the desired azide product. acanthusresearch.com Mechanochemical methods have also been optimized for this transformation, where 2-(bromomethyl)-1,3-difluorobenzene and sodium azide are milled together in a solvent-free process. beilstein-journals.org

Synthesis of Alkyne Precursors: The choice of the three-carbon alkyne component is critical for the final amidation step.

Methyl Propiolate : This is a common precursor used in both mechanochemical and flow syntheses. google.combeilstein-journals.org The resulting methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate must then be converted to the final carboxamide.

Propiolamide : Using propiolamide directly in the cycloaddition reaction offers a more direct route to Rufinamide, bypassing the need for a separate amidation step. However, propiolamide can be unstable. google.com In continuous flow systems, it can be generated in-line and used immediately. This is achieved by mixing methyl propiolate with an ammonia source, such as ammonium hydroxide, in a flow reactor just before it is combined with the azide stream. google.comacs.org

(E)-methyl 3-methoxyacrylate (EMMA) : This has been used as a less hazardous alternative to propiolic acid derivatives. It reacts with 2,6-difluorobenzyl azide, and the resulting intermediate is subsequently treated with methanolic ammonia to afford Rufinamide in high yield (89%). researchgate.net

Molecular Mechanisms of Action Research for Rufinamide

Modulation of Voltage-Gated Sodium Channels

The principal mechanism of action for Rufinamide (B1680269) is the modulation of voltage-gated sodium channel activity. nih.govmusechem.com These channels are crucial for the generation and propagation of electrical signals in neurons. patsnap.com In pathological states such as epilepsy, these channels can become hyperactive, leading to excessive neuronal firing and seizures. patsnap.com

Elucidation of Inactive State Prolongation in Plasma Membrane Sodium Channels

Rufinamide's primary action on voltage-gated sodium channels is the prolongation of their inactive state. nih.govmusechem.combanzel.com During the generation of an action potential, sodium channels cycle through resting, open, and inactivated states. patsnap.com Rufinamide preferentially binds to the inactive state of these channels, stabilizing them and making them less available to open in response to depolarization. patsnap.comnih.gov This action effectively limits the sustained, high-frequency firing of neurons that is characteristic of seizure activity. nih.gov

Research has shown that Rufinamide's binding kinetics are notably fast, which may contribute to its efficacy in conditions like Lennox-Gastaut syndrome, where epileptiform discharges can involve short depolarizations or bursts. researchgate.netnih.gov This rapid binding allows Rufinamide to effectively modulate channel activity even during brief periods of neuronal hyperexcitability. nih.gov Studies on hippocampal neurons have demonstrated that Rufinamide's effect on shifting the sodium channel inactivation curve is most pronounced with inactivating pulses of intermediate duration (around 1 second). nih.gov

Effects on Sodium-Dependent Action Potential Firing Frequency

By prolonging the inactive state of sodium channels, Rufinamide effectively limits the sustained repetitive firing of sodium-dependent action potentials. nih.gov This reduction in neuronal hyperexcitability is a key factor in its anticonvulsant properties. musechem.compatsnap.com In cultured cortical neurons, Rufinamide has been observed to significantly slow the recovery of sodium channels from inactivation, thereby dampening the ability of neurons to fire in rapid succession. nih.gov This action helps to prevent the abnormal and excessive electrical activity that underlies seizures. patsnap.com

Investigation of Isoform-Specific Sodium Channel Gating Modulation

Voltage-gated sodium channels exist as various isoforms, each with distinct properties and distributions within the nervous system. Research has begun to explore the isoform-specific effects of Rufinamide. For instance, studies have investigated the impact of Rufinamide on tetrodotoxin-resistant (TTX-R) sodium channels, which play a significant role in the pathogenesis of neuropathic pain. nih.gov

In studies using dorsal root ganglion (DRG) neurons from diabetic rats, which exhibit increased TTX-R sodium current density, Rufinamide treatment was found to block this channel activity. nih.gov This was evidenced by a reduction in the sodium current density and a hyperpolarizing shift in the activation and inactivation curves of these channels. nih.gov These findings suggest a therapeutic potential for Rufinamide beyond epilepsy, in conditions characterized by hyperexcitability involving specific sodium channel isoforms. nih.gov

| Parameter | Observation in Diabetic Rat DRG Neurons | Effect of Rufinamide Treatment |

| TTX-R INa Density | Increased | Significantly Reduced |

| Voltage-Dependent Activation | Negatively Shifted | Hyperpolarizing Shift |

| Steady-State Inactivation | Negatively Shifted | Hyperpolarizing Shift |

Exploration of Other Potential Molecular Targets

While the modulation of sodium channels is the primary mechanism of action, research has also investigated other potential molecular targets for Rufinamide.

Studies on Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Inhibition

At high concentrations, Rufinamide has been shown to inhibit the action of metabotropic glutamate receptor 5 (mGluR5) subtype receptors. drugbank.com These receptors are involved in modulating neuronal excitability and synaptic plasticity. frontiersin.org Inhibition of mGluR5 can prevent the production of glutamate, a major excitatory neurotransmitter. drugbank.com The potential for mGluR5 to be a therapeutic target has been explored in various neurological disorders, including Alzheimer's disease and stroke. nih.govnih.gov However, it's important to note that Rufinamide's interaction with mGluR5 is observed at high concentrations, and its clinical significance in the context of its antiepileptic effects is still being evaluated. drugbank.com

Interactions with Calcium-Activated and Voltage-Activated Potassium Channels

Recent studies have revealed that Rufinamide can also interact with potassium channels. Specifically, it has been shown to stimulate large-conductance Ca2+-activated K+ (BKCa) channels. nih.govresearchgate.net In pituitary tumor (GH3) cells, Rufinamide increased the probability of BKCa channels being in the open state. nih.gov This stimulation of potassium currents would lead to hyperpolarization of the cell membrane, making it more difficult for neurons to reach the threshold for firing an action potential, thus contributing to a reduction in neuronal excitability.

The effect of Rufinamide on BKCa channels appears to be independent of its action on sodium channels. The docking studies suggest that Rufinamide binds to the intracellular domain of the KCa1.1 channel, which is a component of the BKCa channel. nih.gov

| Channel Type | Effect of Rufinamide | Resulting Neuronal Effect |

| Voltage-Gated Sodium Channels | Prolongs inactive state | Reduced repetitive firing |

| Metabotropic Glutamate Receptor 5 (mGluR5) | Inhibition (at high concentrations) | Decreased excitatory neurotransmission |

| Large-Conductance Ca2+-Activated K+ (BKCa) Channels | Stimulation | Hyperpolarization, reduced excitability |

Assessment of Non-Interaction with Key Neurotransmitter Systems (e.g., GABA, Benzodiazepine (B76468), Monoaminergic, Cholinergic, NMDA)

In-depth preclinical studies have been conducted to assess the binding affinity and functional activity of Rufinamide at a wide range of receptors and transporters associated with key neurotransmitter pathways. The collective findings from these investigations indicate that Rufinamide's anticonvulsant properties are not attributable to direct interactions with these systems.

GABA and Benzodiazepine Systems: The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system and a frequent target for antiepileptic drugs. However, studies have shown that Rufinamide has no effect on benzodiazepine or GABA receptors. nih.govnih.gov It does not bind to GABAA or GABAB receptors and does not influence GABA uptake. nih.govnih.gov This lack of activity at the benzodiazepine binding site, which is an allosteric modulatory site on the GABAA receptor, further distinguishes Rufinamide from the benzodiazepine class of drugs. nih.govnih.gov

Monoaminergic and Cholinergic Systems: The monoaminergic systems, which include neurotransmitters such as dopamine, norepinephrine, and serotonin, and the cholinergic system, which utilizes acetylcholine, are crucial for various neurological functions. Pharmacological profiling of Rufinamide shows no significant interactions with adrenergic, tryptophan, histamine, or muscarinic cholinergic receptors. nih.govnih.govmedcentral.com This indicates that Rufinamide's mechanism is independent of the modulation of these pathways.

Glutamatergic System (NMDA Receptors): Glutamate is the principal excitatory neurotransmitter in the brain, and its receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, are implicated in seizure activity. Despite this, Rufinamide does not appear to substantially interact with glutamate receptors as its primary mechanism of action. nih.govmedcentral.com While some research notes that high concentrations of Rufinamide may inhibit metabotropic glutamate receptor 5 (mGluR5), its primary anticonvulsant effect is attributed to the modulation of voltage-gated sodium channels, rather than a direct antagonism of NMDA or other glutamate receptors. nih.govdrugbank.com

The following table summarizes the research findings on Rufinamide's non-interaction with these key neurotransmitter systems.

| Neurotransmitter System | Key Receptors/Components | Research Finding |

| GABAergic | GABAA and GABAB Receptors | No effect on receptors or adenosine (B11128) uptake. nih.govnih.gov |

| Benzodiazepine | Benzodiazepine Receptors | No effect on benzodiazepine receptors. nih.govnih.gov |

| Monoaminergic | Adrenergic, Tryptophan, Histamine Receptors | No significant interactions observed. nih.govnih.govmedcentral.com |

| Cholinergic | Muscarinic Receptors | No significant interactions observed. nih.govnih.govmedcentral.com |

| Glutamatergic | NMDA, Glutamate Receptors | Does not substantially interact with glutamate receptors as a primary mechanism. nih.govmedcentral.com |

This focused assessment underscores that Rufinamide's therapeutic action is not derived from the conventional pathways targeted by many other antiepileptic agents. Instead, its distinct mechanism revolves around the modulation of sodium channel activity, specifically the prolongation of the inactive state of the channel. medcentral.compatsnap.com

Structure Activity Relationship Sar and Structural Analogs of Rufinamide

Elucidation of Key Pharmacophore Regions

The pharmacophore of rufinamide (B1680269) can be dissected into three key regions that are essential for its biological activity. These regions work in concert to ensure proper binding to its molecular target, believed to be the voltage-gated sodium channels, and to modulate their activity.

Structural Significance of the Triazole Core

The 1,2,3-triazole ring is the central scaffold of the rufinamide molecule and is a critical element for its anticonvulsant properties. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, and their electron-rich and aromatic nature allows for a variety of interactions with biological macromolecules. frontiersin.orgnih.gov This includes the potential for pi-pi stacking, hydrogen bonding, and ion-dipole interactions, which are crucial for the binding of the drug to its receptor. frontiersin.org The triazole nucleus is a well-established pharmacophore in medicinal chemistry, and its presence in numerous clinically used drugs, such as the antifungals fluconazole and itraconazole, and the anxiolytics alprazolam and triazolam, highlights its therapeutic importance. frontiersin.org In the context of anticonvulsant agents, the triazole ring is considered an important isostere of other heterocyclic systems like oxazole, thiazole, and imidazole, which are also found in various neurologically active compounds. nih.gov Computational studies suggest that the triazole ring, along with the amide group and fluorine atoms, plays a vital role in the interaction with the active site residues of its target. mdpi.com

Importance of the Carboxamide Group for Receptor Interaction

The carboxamide group (-CONH2) at the 4-position of the triazole ring is another key functional group for the biological activity of rufinamide. This group is a common feature in many anticonvulsant drugs and is known to participate in hydrogen bonding interactions with receptor sites. In rufinamide, the carboxamide moiety is believed to be a crucial hydrogen bond donor and acceptor, facilitating a strong and specific interaction with its target. The hydrolysis of the carboxamide group by carboxylesterases leads to the formation of an inactive carboxylic acid metabolite, designated as CGP 47292, underscoring the necessity of the intact carboxamide for pharmacological activity. researchgate.net The role of the amide group in receptor binding is a central theme in the SAR of many central nervous system (CNS) active compounds.

Role of the Difluorophenyl Moiety in Chemical Structure and Binding

Attached to the triazole core via a methylene linker is a 2,6-difluorophenyl group. This moiety serves as a crucial hydrophobic domain, which is a common characteristic of many anticonvulsant drugs that target voltage-gated sodium channels. The two fluorine atoms at the ortho positions of the phenyl ring have a profound impact on the molecule's properties. These electron-withdrawing groups can influence the electronic environment of the entire molecule, potentially affecting its binding affinity and metabolic stability. Furthermore, the fluorine atoms can modulate the lipophilicity of the compound, which is a critical factor for its ability to cross the blood-brain barrier and reach its site of action in the CNS. The specific substitution pattern of the phenyl ring is often a key determinant of potency and selectivity for many classes of drugs.

Impact of Chemical Modifications on Efficacy and Target Affinity

The exploration of rufinamide's SAR has been further elucidated through the synthesis and evaluation of various structural analogs. These studies have provided valuable insights into how modifications of the different pharmacophoric regions can impact the anticonvulsant efficacy and target affinity.

Modifications on the Triazole Ring (e.g., Position 5 Substitutions)

The triazole ring offers several positions for chemical modification. Studies on related 1,2,4-triazole derivatives have shown that substitutions on the triazole ring can significantly influence anticonvulsant activity. For instance, in a series of 4,5-disubstituted-1,2,4-triazole-3-thione derivatives, the nature of the substituent at position 5 was found to be a key determinant of their anticonvulsant profile in the maximal electroshock (MES) test, a common screening model for anticonvulsants. unifi.it While specific data on position 5 substitutions for rufinamide (a 1,2,3-triazole) is not extensively available in the public domain, the general principles of SAR suggest that the size, shape, and electronic nature of substituents at this position could modulate the interaction with the binding site. For example, the introduction of small alkyl or aryl groups could either enhance or diminish activity depending on the steric and electronic requirements of the receptor.

Below is a table summarizing the anticonvulsant activity of some 1,2,4-triazole derivatives with different substitutions, illustrating the impact of such modifications.

| Compound | Substituent at C5 | Anticonvulsant Activity (ED50 in mg/kg, MES test) |

| 68 | 3-chlorophenyl | 38.5 |

| 19 | Not specified aryl | 11.4 |

| 38 | Not specified | Potent activity |

This table presents data for 1,2,4-triazole derivatives, which are structurally related to rufinamide's 1,2,3-triazole core, to illustrate the principle of how substitutions on the triazole ring can affect anticonvulsant activity. nih.gov

Structural Similarities and Differences Compared to Other Antiepileptic Drugs

Rufinamide, chemically known as 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, is a triazole derivative. drugbank.comfda.gov This classification sets it apart, as it is structurally unrelated to any other currently marketed antiepileptic drugs (AEDs). nih.govnih.gov Its core structure consists of a 1,2,3-triazole ring connected to a 2,6-difluorophenyl group and a carboxamide group. google.com

The novelty of Rufinamide's structure lies in its triazole moiety, a feature not commonly found in other AEDs. nih.gov While some compounds containing a triazole group may have antifungal properties, Rufinamide does not exhibit such activity. nih.gov The primary mechanism of action for Rufinamide is believed to be the prolongation of the inactive state of voltage-gated sodium channels, which helps to stabilize neuronal membranes and prevent the excessive electrical activity that leads to seizures. drugbank.comresearchgate.net

In contrast, other antiepileptic drugs possess varied chemical structures that contribute to their different mechanisms of action. For instance, older AEDs like phenytoin and carbamazepine also target sodium channels but are structurally distinct from Rufinamide. Newer agents have diverse structures, such as the gamma-aminobutyric acid (GABA) analog gabapentin or the phenyltriazine derivative lamotrigine. researchgate.net Rufinamide has been shown to have no effect on benzodiazepine (B76468) or GABA receptors. nih.gov

The table below provides a comparative overview of the structural features of Rufinamide and other selected antiepileptic drugs.

| Drug | Core Structural Moiety | Key Functional Groups | Primary Mechanism of Action (Simplified) |

| Rufinamide | 1,2,3-Triazole | Carboxamide, Difluorophenyl | Modulation of voltage-gated sodium channels drugbank.comresearchgate.net |

| Carbamazepine | Dibenzazepine | Carboxamide | Blocks voltage-gated sodium channels |

| Phenytoin | Hydantoin | Phenyl groups | Blocks voltage-gated sodium channels |

| Valproic Acid | Carboxylic Acid | Carboxyl | Multiple, including sodium channel blockade and GABA enhancement |

| Lamotrigine | Phenyltriazine | Diamine, Dichlorophenyl | Blocks voltage-gated sodium channels |

| Levetiracetam | Pyrrolidinone | Acetamide | Binds to synaptic vesicle protein 2A (SV2A) |

| Topiramate | Sulfamate-substituted monosaccharide | Sulfamate, Fructopyranose derivative | Multiple, including sodium channel blockade and GABA enhancement |

Research into the structure-activity relationship of Rufinamide has identified that modifications to the triazole pharmacophore can lead to derivatives with enhanced efficacy. technologypublisher.com Specifically, alterations at certain positions on the triazole ring have been shown to improve the drug's ability to inhibit specific sodium channel isoforms. technologypublisher.com This ongoing research underscores the importance of Rufinamide's unique chemical scaffold as a template for the development of novel antiepileptic agents.

Advanced Computational and Theoretical Studies of Rufinamide

Quantum Chemical Simulations and Electronic Properties

Quantum chemical simulations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic structure and properties of Rufinamide (B1680269). mdpi.com These computational methods allow for a detailed analysis of the molecule's behavior at the atomic level, complementing experimental findings. nih.gov

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov For Rufinamide, DFT calculations are crucial for determining its most stable three-dimensional conformation, a process known as structural optimization. mdpi.comscispace.com

Characterization of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. libretexts.orgwikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For Rufinamide, the calculated HOMO-LUMO energy gap is approximately 6.04 eV, which indicates a high degree of chemical stability. researchgate.net

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.01 |

| LUMO | -0.97 |

| Energy Gap (ΔE) | 6.04 |

Determination of Global Reactivity Descriptors

Global reactivity descriptors are chemical concepts derived from DFT that quantify the reactivity and site selectivity of a molecular system. mdpi.comchemrxiv.org These descriptors are calculated using the energies of the HOMO and LUMO orbitals. mdpi.com Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Indicates resistance to change in its electron distribution. A higher value suggests greater stability.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters provide a quantitative framework for understanding the chemical behavior of Rufinamide. mdpi.comdergipark.org.tr

| Descriptor | Symbol | Calculated Value (eV) |

|---|---|---|

| Electronegativity | χ | 3.99 |

| Chemical Hardness | η | 3.02 |

| Chemical Potential | μ | -3.99 |

| Electrophilicity Index | ω | 2.63 |

Molecular Electrostatic Potential Surface (MEPs) Analysis for Reactivity Regions

The Molecular Electrostatic Potential Surface (MEP) is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map illustrates the charge distribution on the molecular surface using a color spectrum.

Red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack.

Blue regions represent areas of low electron density (positive potential) and are prone to nucleophilic attack.

Green regions denote areas of neutral potential.

In the MEP analysis of Rufinamide, the most electron-rich region (red) is located around the oxygen atom of the amide group, indicating it as a likely site for electrophilic interaction. mdpi.com Conversely, the benzyl (B1604629) group shows electron-deficient zones (blue), suggesting it is a potential site for nucleophilic interaction. mdpi.com The MEP surface for Rufinamide ranges from -6.830 × 10⁻² a.u. (deepest red) to 6.830 × 10⁻² a.u. (deepest blue). mdpi.com This analysis is valuable for understanding how Rufinamide interacts with its biological targets. mdpi.comnih.gov

Molecular Modeling and Dynamics Simulations

Computational and theoretical studies have become indispensable tools for elucidating the molecular mechanisms of drug action. For rufinamide, these approaches provide critical insights into its interaction with ion channels, complementing experimental data and guiding further research. Molecular modeling and dynamics simulations, in particular, offer a detailed view of the dynamic interplay between rufinamide and its protein targets at an atomic level.

Molecular Docking for Predicting Ligand-Receptor Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the specific interactions that govern drug binding.

In the case of rufinamide, molecular docking studies have been employed to investigate its binding to ion channels. One such study focused on the interaction between rufinamide and the large-conductance Ca2+-activated K+ (BKCa) channel, specifically the KCa1.1 channel. nih.gov Using PyRx software, researchers performed docking simulations to predict how rufinamide fits into the channel protein. nih.gov The results of these simulations suggested that rufinamide binds to the intracellular domain of the KCa1.1 channel, away from the pore region. nih.gov This binding is stabilized by a network of specific molecular interactions. nih.gov

The computational model predicted the formation of hydrogen bonds between rufinamide and the amino acid residues Asn427, Asn808, and Ile810 of the channel. nih.gov Additionally, hydrophobic interactions with residues His350, Tyr429, and Asn809 were identified as crucial for the stability of the binding. nih.gov These detailed predictions provide a structural hypothesis for how rufinamide functionally affects the activity of these channels. nih.gov

| Predicted Interaction Type | Interacting Amino Acid Residues in KCa1.1 Channel |

| Hydrogen Bonds | Asn427, Asn808, Ile810 |

| Hydrophobic Interactions | His350, Tyr429, Asn809 |

This table summarizes the predicted molecular interactions between rufinamide and the KCa1.1 channel based on molecular docking studies. nih.gov

Molecular Dynamics Simulations for Ligand-Protein Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. These simulations are crucial for assessing the stability of the predicted binding mode and observing any conformational changes in both the ligand and the protein.

MD simulations can validate the binding poses suggested by docking by demonstrating that the ligand remains stably bound within the binding pocket throughout the simulation. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored; stable, low RMSD values suggest a persistent and stable interaction. Furthermore, these simulations can reveal subtle conformational adjustments in the receptor's binding site induced by the ligand, or changes in the ligand's shape as it adapts to the binding pocket. This provides a more realistic and accurate picture of the binding event than docking alone. Although specific, detailed MD simulation studies focusing exclusively on rufinamide's binding stability and induced conformational changes are not extensively available in the public literature, this standard computational approach is a critical next step following docking to confirm and refine the binding hypothesis.

Computational Insights into Ion Channel Gating Process Modulation

The primary mechanism of action for rufinamide is the modulation of voltage-gated sodium channels. patsnap.comnih.gov Specifically, it is understood to prolong the inactive state of these channels, thereby limiting the sustained, high-frequency firing of neurons that underlies seizure activity. patsnap.comnih.govbanzel.com Computational studies are vital for understanding how this modulation of the channel's gating process occurs at a molecular level.

Rufinamide exhibits a unique profile by selectively binding to and stabilizing an "intermediate" inactivated state of the sodium channel. nih.gov This is distinct from many classical sodium channel-blocking anticonvulsants that typically target the fast-inactivated state. nih.gov Computational models help to rationalize this selectivity. By simulating the different conformational states of the sodium channel (resting, activated, fast-inactivated, and intermediate-inactivated), researchers can predict the binding affinity of rufinamide to each state.

These models suggest that the binding pocket for rufinamide is conformationally favorable in the intermediate-inactivated state, leading to a higher affinity and selective stabilization of this state. nih.gov This selective action is thought to be responsible for rufinamide's efficacy in conditions like Lennox-Gastaut syndrome, where epileptiform discharges often involve short bursts of neuronal firing. nih.gov The fast binding kinetics of rufinamide to this intermediate state allow it to effectively suppress these specific patterns of pathological neuronal activity. nih.gov

Modeling the Behavior of Specific Sodium Channel Isoforms

The human genome encodes nine different isoforms of the voltage-gated sodium channel alpha subunit (Nav1.1 through Nav1.9), which have distinct expression patterns and biophysical properties. The therapeutic and adverse effects of sodium channel-blocking drugs can depend on their relative activity at these different isoforms.

Computational modeling plays a key role in exploring the isoform-selective actions of rufinamide. Although it is broadly considered a sodium channel modulator, its effects are not uniform across all isoforms. For instance, studies have shown that rufinamide can block tetrodotoxin-resistant (TTX-R) sodium currents, which are primarily mediated by isoforms like Nav1.8 and Nav1.9, suggesting a potential interaction with these specific channels. nih.gov

Preclinical in Vitro and in Vivo Mechanistic Investigations of Rufinamide

in vitro Neurophysiological Studies

Rufinamide's primary mechanism of action is the modulation of voltage-gated sodium channels (VGSCs), which play a critical role in the generation and propagation of action potentials. nih.gov In vitro studies have demonstrated that rufinamide (B1680269) prolongs the inactive state of these channels, thereby limiting repetitive neuronal firing without affecting normal synaptic transmission. nih.govdrugbank.com

Research using whole-cell voltage-clamp configurations on acutely dissociated rat dorsal root ganglion (DRG) neurons has shown that rufinamide effectively inhibits tetrodotoxin-resistant (TTX-R) sodium currents. nih.gov In DRG neurons from diabetic rat models, which exhibit increased TTX-R sodium current density, rufinamide treatment significantly blocked this activity. nih.gov This is evidenced by a reduction in the current density and a hyperpolarizing shift in the voltage-dependent activation and inactivation curves. nih.gov

Further studies on pituitary GH3 lactotrophs revealed that rufinamide differentially suppresses both the peak and late components of the voltage-gated Na+ current (INa) that are elicited by rapid step depolarizations. nih.gov This suggests a nuanced interaction with the sodium channel, stabilizing its inactive state and thereby reducing neuronal hyperexcitability. researchgate.net This mode of action is distinct from simply blocking the channel pore, as it preferentially targets neurons that are firing at high frequencies, a characteristic of seizure activity.

Beyond its effects on sodium channels, rufinamide has been shown to influence other ion channels that regulate neuronal excitability. In pituitary GH3 lactotrophs, rufinamide was found to increase the amplitude of Ca2+-activated K+ currents (IK(Ca)). nih.gov Specifically, it enhanced the activity of large-conductance Ca2+-activated K+ channels (BKCa channels). nih.gov This effect was confirmed by applying rufinamide to the cytosolic surface of detached membrane patches, which resulted in increased BKCa channel activity that could be reversed by paxilline, a BKCa channel blocker. nih.gov The stimulation of these potassium currents contributes to membrane hyperpolarization, which would further dampen neuronal excitability and work synergistically with the inhibition of sodium channels to suppress seizure activity.

This dual mechanism—prolonging the inactivation of sodium channels and enhancing the activity of potassium channels—provides a comprehensive basis for rufinamide's ability to reduce neuronal hyperexcitability in isolated systems. nih.gov

in vivo Animal Models for Mechanistic Insight

The maximal electroshock (MES) seizure model is a standard preclinical test used to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures. mdpi.com In this model, rufinamide has demonstrated significant anticonvulsant activity in both mice and rats. nih.govnih.gov It effectively suppresses MES-induced tonic seizures, indicating its potential to prevent seizure spread. researchgate.netnih.gov

The median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population, has been established for orally administered rufinamide in these models.

| Animal Model | Administration Route | ED50 (mg/kg) | Source |

|---|---|---|---|

| Mouse | Oral | 23.9 | nih.govnih.gov |

| Rat | Oral | 6.1 | nih.gov |

These findings from electrically-induced seizure models support the mechanism observed in vitro, where the limitation of sustained high-frequency neuronal firing effectively prevents the spread of seizure activity. researchgate.net

To further characterize its anticonvulsant profile, rufinamide has been tested in various animal models where seizures are induced by chemical convulsants. These tests help to elucidate the drug's mechanism of action by challenging different neurotransmitter systems. Rufinamide has shown a broad spectrum of activity in these models. researchgate.netnih.gov

In mice, oral rufinamide suppressed seizures induced by subcutaneous pentylenetetrazol (PTZ), a GABAA receptor antagonist. nih.gov When administered intraperitoneally to mice, rufinamide was also effective against seizures induced by bicuculline (B1666979) (a GABAA competitive antagonist), picrotoxin (B1677862) (a non-competitive GABAA channel blocker), and was partially effective against strychnine (B123637) (a glycine (B1666218) receptor antagonist). nih.govcapes.gov.br

The ED50 values for rufinamide in these chemically-induced seizure models in mice highlight its broad efficacy.

| Convulsant | Administration Route | Seizure Type | ED50 (mg/kg) | Source |

|---|---|---|---|---|

| Pentylenetetrazol (PTZ) | Oral | Clonic | 45.8 | nih.gov |

| Pentylenetetrazol (PTZ) | Intraperitoneal | Clonic | 54.0 | nih.gov |

| Bicuculline | Intraperitoneal | Clonic | 50.5 | nih.gov |

| Picrotoxin | Intraperitoneal | Clonic | 76.3 | nih.gov |

The efficacy of rufinamide against seizures induced by GABA antagonists like PTZ and bicuculline suggests that its mechanism is not solely dependent on sodium channel modulation and may involve other pathways that contribute to its broad-spectrum anticonvulsant profile. nih.govnih.gov

Investigating the effects of anticonvulsant compounds on cognitive functions such as learning and memory is crucial. Studies have explored the impact of rufinamide on these behavioral aspects in rodent models. In a mouse model of dementia induced by streptozotocin, which mimics cognitive deficits seen in neurodegenerative conditions, rufinamide treatment was found to improve learning and memory. nih.gov Mice treated with rufinamide showed a longer latency to touch a grid floor where a current was applied and a longer retention time on a platform compared to untreated, streptozotocin-impaired mice, indicating improved task retention. nih.gov

These findings suggest that beyond its anticonvulsant properties, rufinamide may have neuroprotective effects that positively impact cognitive function. nih.govnih.gov The behavioral toxicity profile of rufinamide has been noted as similar to or better than that of several established antiepileptic drugs. nih.gov

Metabolic Fate and Biotransformation Pathways of Rufinamide

Primary Metabolic Pathways

The principal route of rufinamide (B1680269) metabolism does not involve oxidative reactions but rather enzymatic hydrolysis. This pathway is responsible for the clearance of the majority of the administered dose.

The primary biotransformation pathway for rufinamide is the hydrolysis of its carboxylamide group, a reaction mediated by carboxylesterase enzymes. nih.govfda.govfabad.org.trbanzel.com This process leads to the formation of an inactive carboxylic acid derivative, known as CGP 47292. nih.govfda.govfabad.org.tr This metabolite has no known pharmacological activity. nih.gov In vitro studies have identified human carboxylesterase 1 (hCE1) as the primary enzyme responsible for this hydrolysis. researchgate.netnih.gov The metabolic conversion is extensive, and following a radiolabeled dose of rufinamide, less than 2% of the dose is recovered as the unchanged drug in urine, while the inactive metabolite CGP 47292 accounts for a significant portion of the eliminated dose. nih.govfda.govdrugbank.com Studies indicate that about two-thirds of this hydrolysis occurs in human liver microsomes and one-third in the cytosol. researchgate.netnih.gov

| Metabolic Process | Primary Enzyme | Resulting Metabolite | Metabolite Activity |

|---|---|---|---|

| Hydrolysis of Carboxylamide Group | Carboxylesterase 1 (hCE1) researchgate.netnih.gov | CGP 47292 (Carboxylic Acid Derivative) nih.govfda.gov | Inactive nih.govdrugbank.comnih.gov |

Cytochrome P450 Enzyme System Investigations

While the CYP450 system is a major pathway for the metabolism of many antiepileptic drugs, investigations have revealed its role in rufinamide biotransformation is limited. banzel.comdrugbank.com Rufinamide is not a substrate for CYP450 enzymes. nih.gov However, it does exhibit some weak interactions with specific CYP isozymes as an inhibitor and an inducer.

The metabolism of rufinamide is not dependent on the cytochrome P450 system. nih.govbanzel.com In vitro studies have demonstrated that rufinamide has little to no significant capacity to act as a competitive or mechanism-based inhibitor of a wide range of human P450 enzymes at clinically relevant concentrations, including CYP1A2, CYP2A6, CYP2C9, and CYP2C19. fabad.org.tr The primary metabolic route is through hydrolysis by carboxylesterases, bypassing the oxidative reactions typical of CYP-mediated metabolism. fda.govfabad.org.trdrugbank.comnih.gov

Rufinamide has been characterized as a weak inducer of the CYP3A4 enzyme. nih.govfda.govdrugbank.comfda.govnih.gov This weak induction potential means that rufinamide can slightly increase the clearance of drugs that are substrates of CYP3A4. nih.govfabad.org.tr For example, studies have shown that rufinamide can increase the clearance of oral contraceptives containing ethinyl estradiol (B170435) and norethindrone, which are metabolized by CYP3A4. nih.gov Similarly, it may slightly increase the clearance of the CYP3A4 substrate triazolam. nih.gov

| CYP Isozyme | Interaction Type | Potency | Clinical Implication Example |

|---|---|---|---|

| CYP2E1 | Inhibition | Weak fda.govdrugbank.comfda.gov | Potential for increased plasma levels of CYP2E1 substrates. fda.govfabad.org.tr |

| CYP3A4 | Induction | Weak nih.govfda.govdrugbank.com | Can decrease exposure to CYP3A4 substrates like oral contraceptives. nih.govfabad.org.tr |

Identification of Conjugation Pathways

Following the primary hydrolysis of rufinamide to its inactive acid metabolite, CGP 47292, further biotransformation occurs via conjugation. Minor metabolites have been detected in the urine which have been identified as acyl-glucuronides of CGP 47292. fda.govdrugbank.com This indicates that after the initial hydrolysis, the resulting carboxylic acid metabolite undergoes a Phase II conjugation reaction with glucuronic acid before final elimination.

Formation of Acyl-Glucuronides of Metabolites

The biotransformation of rufinamide primarily proceeds through enzymatic hydrolysis, which is not dependent on the cytochrome P450 system. nih.gov The main metabolic pathway involves the hydrolysis of the carboxylamide group, mediated by carboxylesterases, to form an inactive carboxylic acid derivative known as CGP 47292. nih.govdrugbank.com This primary metabolite has no known pharmacological activity. nih.gov

While CGP 47292 is the principal metabolite, further biotransformation occurs to a lesser extent. A few minor metabolites have been detected in urine. drugbank.com These minor metabolites have been identified as acyl-glucuronides of the primary carboxylic acid metabolite, CGP 47292. drugbank.com Acyl glucuronides are a class of metabolites formed from compounds containing a carboxylic acid moiety. nih.gov Although generally considered a detoxification pathway, the formation of reactive acyl glucuronides can sometimes be associated with toxicity. hyphadiscovery.comnih.gov However, in the case of rufinamide, these acyl-glucuronide conjugates of its main metabolite represent only a minor pathway. drugbank.com

Potential for Glutathione (B108866) Conjugate Formation

The involvement of glutathione in the metabolism of rufinamide has been investigated. Research indicates that the cytochrome P450 enzyme system and glutathione are not involved in the metabolic pathways of rufinamide. drugbank.com The primary route of metabolism is hydrolysis by carboxylesterases. drugbank.comfabad.org.tr Glutathione conjugation is a significant detoxification pathway for many compounds, typically involving the formation of glutathione S-conjugates with electrophilic substances, a reaction often catalyzed by glutathione S-transferases (GSTs). nih.gov However, the metabolic profile of rufinamide does not include the formation of glutathione conjugates. drugbank.com

Table 1: Key Metabolic Pathways of Rufinamide

| Metabolic Pathway | Enzymes Involved | Resulting Metabolite(s) | Significance |

|---|---|---|---|

| Primary Pathway: Hydrolysis | Carboxylesterases (primarily hCE1) nih.gov | CGP 47292 (inactive carboxylic acid derivative) nih.gov | Major route of biotransformation drugbank.com |

| Secondary Pathway: Conjugation | Glucuronosyltransferases | Acyl-glucuronides of CGP 47292 drugbank.com | Minor route drugbank.com |

| Glutathione Conjugation | Not Involved | None | Not a metabolic pathway for rufinamide drugbank.com |

Elucidation of Major Excretion Routes of Rufinamide and its Metabolites

Renal excretion is the primary route, accounting for the vast majority of the administered dose. fabad.org.tr Approximately 91% of the dose is eliminated via the kidneys. drugbank.com The majority of the excreted substance is the inactive carboxylic acid metabolite, CGP 47292, which constitutes about 66% of the dose found in urine. drugbank.com Unchanged, parent rufinamide accounts for a very small fraction of renal excretion, typically less than 2% of the dose. nih.govfabad.org.tr The remainder of the renally excreted portion consists of minor metabolites, such as the acyl-glucuronides of CGP 47292. drugbank.com

Table 2: Excretion Profile of Rufinamide and its Metabolites

| Excretion Route | Percentage of Dose | Form of Excreted Substance |

|---|---|---|

| Renal (Urine) | ~91% drugbank.com | - CGP 47292 (~66% of total dose) drugbank.com - Unchanged Rufinamide (~2%) fabad.org.tr - Minor Metabolites (e.g., acyl-glucuronides) drugbank.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| Rufinamide |

| CGP 47292 |

Advanced Analytical Methodologies for Rufinamide Research and Characterization

Chromatographic Techniques for Separation and Quantitation

Chromatographic methods are central to the analysis of Rufinamide (B1680269), providing powerful separation capabilities for the drug and its potential impurities or degradation products. oup.comscispace.com Techniques such as HPLC, UPLC, HPTLC, and LC-MS/MS are widely employed for their efficiency and reproducibility. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the routine analysis and quality control of Rufinamide. scispace.com Numerous reversed-phase (RP-HPLC) methods have been developed and validated for the estimation of Rufinamide in bulk and tablet dosage forms. scispace.comijrpc.com These methods are valued for their simplicity, precision, and accuracy. ijrpc.com

A typical RP-HPLC method involves a C18 column for separation, with a mobile phase commonly consisting of a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent such as acetonitrile or methanol. scispace.comijrpc.comresearchgate.net UV detection is frequently set at wavelengths around 210 nm or 230 nm. oup.comijrpc.comnih.gov Validation studies, conducted according to International Conference on Harmonisation (ICH) guidelines, have demonstrated the linearity, precision, accuracy, and robustness of these methods. ijrpc.comresearchgate.net For instance, one method showed linearity in the concentration range of 50-150 µg/mL with a correlation coefficient (r²) of 0.999. scispace.com Another study established a linear range of 10–90 μg/mL. oup.com HPLC methods have also been developed for determining Rufinamide in biological matrices like human plasma and saliva, highlighting their utility in pharmacokinetic studies. nih.gov

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Enable pack ODS C18 (250x4.6 mm, 5µm) ijrpc.com | Phenomenex Luna® C-18 (250 mm x 4.6 mm, 5µm) scispace.comresearchgate.net | Spherisorb silica (250 × 4.6 mm i.d., 5 μm) nih.govresearchgate.net |

| Mobile Phase | Acetonitrile:Potassium dihydrogen phosphate buffer (30:70 v/v), pH 4.5 ijrpc.com | Phosphate buffer:Acetonitrile (60:40) scispace.comresearchgate.net | Methanol/dichloromethane/n-hexane (10/25/65 v/v/v) with ammonium (B1175870) hydroxide nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min ijrpc.com | 1.0 mL/min scispace.comresearchgate.net | 1.5 mL/min nih.govresearchgate.net |

| Detection (UV) | 210 nm ijrpc.com | 293 nm scispace.comresearchgate.net | 230 nm nih.govresearchgate.net |

| Retention Time | Not specified | 4.717 min scispace.comresearchgate.net | Not specified |

| Linearity Range | Not specified | 50-150 µg/mL scispace.comresearchgate.net | 0.25–20.0 μg/mL nih.govresearchgate.net |

| Application | Bulk and Tablet Dosage Form ijrpc.com | Stability testing of Rufinamide scispace.comresearchgate.net | Human Plasma and Saliva nih.govresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including improved resolution, shorter run times, and increased sensitivity. researchgate.net A stability-indicating isocratic reversed-phase UPLC method has been developed for the determination of Rufinamide and its related substances in pharmaceutical dosage forms. researchgate.net

This method utilizes a sub-2 µm particle column, such as a Waters ACQUITY UPLC BEH C18 (150 mm × 2.1 mm, 1.7 μm), which allows for efficient separation. researchgate.net The mobile phase typically consists of a buffer (e.g., potassium dihydrogen orthophosphate), methanol, and tetrahydrofuran. researchgate.net With a low flow rate of around 0.3 mL/min and UV detection at 210 nm, the method can effectively separate Rufinamide from its potential impurities with a total run time of about 17 minutes. researchgate.net The method's validation confirmed its linearity, accuracy, precision, and robustness, making it suitable for quantifying Rufinamide and its impurities. researchgate.netijprajournal.com

| Parameter | Research Finding |

| System | Waters ACQUITY™ UPLC system researchgate.net |

| Column | Waters ACQUITY™ UPLC BEH C18 (150 mm × 2.1 mm, 1.7 μm) researchgate.net |

| Mobile Phase | Mixture of buffer (0.02 M potassium dihydrogen orthophosphate, pH 4.5), methanol, and tetrahydrofuran (80:15:5 v/v) researchgate.net |

| Flow Rate | 0.3 mL/min researchgate.net |

| Detection (UV) | 210 nm researchgate.net |

| Linearity Range | 30-150 μg/mL (Assay) researchgate.net |

| Run Time | 17 min researchgate.net |

| Key Finding | The method successfully separated Rufinamide from its potential impurities (impurity-1, impurity-2, and impurity-3) with a resolution greater than 2. researchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) serves as a viable alternative to HPLC for stability-indicating analysis, offering advantages such as the simultaneous analysis of multiple samples, lower solvent consumption, and reduced analysis time and cost. oup.comoup.com A sensitive, selective, and precise stability-indicating HPTLC method has been developed and validated for Rufinamide analysis in bulk drug and formulations. oup.comnih.gov

The method employs HPTLC aluminum plates precoated with silica gel 60 F254 as the stationary phase. oup.comnih.gov A solvent system of chloroform, methanol, and glacial acetic acid (9:1:0.1 v/v/v) has been shown to provide compact spots and good separation, with a retention factor (Rf) value for Rufinamide of 0.68 ± 0.02. oup.comnih.gov Densitometric analysis is performed in absorbance mode, typically at 210 nm. oup.comnih.gov This HPTLC method can effectively separate the pure drug from its degradation products formed under various stress conditions like acid/base hydrolysis, oxidation, and photodegradation. oup.comnih.gov The method has been validated for linearity, precision, and accuracy, with reported limits of detection (LOD) and quantitation (LOQ) of 196.59 ng/spot and 595.74 ng/spot, respectively. nih.gov

| Parameter | Research Finding |

| Stationary Phase | HPTLC aluminum plates precoated with silica gel 60 F254 oup.comnih.gov |

| Mobile Phase | Chloroform : Methanol : Glacial Acetic Acid (9 : 1 : 0.1 v/v/v) oup.comnih.gov |

| Rf Value of Rufinamide | 0.68 ± 0.02 oup.comnih.gov |

| Detection | Densitometric analysis in absorbance mode at 210 nm oup.comnih.gov |

| Linearity Range | 1,000–3,500 ng/spot oup.comnih.gov |

| Correlation Coefficient (r²) | 0.9989 nih.gov |

| LOD | 196.59 ng/spot nih.gov |

| LOQ | 595.74 ng/spot nih.gov |

| Application | Stability-indicating analysis of Rufinamide in bulk and pharmaceutical dosage forms. oup.comnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of Rufinamide, particularly in biological matrices where low concentrations are expected. nih.gov This method combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. nih.gov

A validated LC-MS/MS method for the determination of Rufinamide in low-volume plasma samples has been reported. nih.gov The chromatographic separation is achieved on a reversed-phase C18 column under isocratic conditions, using a mobile phase of water (containing 0.1% formic acid) and methanol. nih.gov The mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode with electrospray positive ionization (ESI+). nih.gov For Rufinamide, the transition of m/z 239 → 127 is typically monitored. nih.gov This method demonstrates high throughput with a short runtime of 4.5 minutes and achieves a low limit of quantification (LOQ) of 5 ng/mL in plasma. nih.gov The validation according to official guidelines confirms its accuracy and precision, making it suitable for clinical studies and therapeutic drug monitoring. nih.gov

| Parameter | Research Finding |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov |

| Column | Zorbax SB-C18 (100mm × 3mm, 3.5μm) nih.gov |

| Mobile Phase | Water (0.1% formic acid) : Methanol (50:50, v/v) nih.gov |

| Ionization Mode | Electrospray Positive Ionization (ESI+) nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Monitored Transition | m/z 239 → 127 nih.gov |

| Linearity Range | 40–2000 ng/mL (in plasma) nih.gov |

| Limit of Detection (LOD) | 1.25 ng/mL nih.gov |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL nih.gov |

| Run Time | 4.5 min nih.gov |

| Application | Quantitative determination in low-volume plasma samples (human, rat, rabbit). nih.gov |

Spectroscopic and Spectrometric Methods for Structural and Quantitative Analysis

Spectroscopic methods provide valuable tools for the quantitative analysis of Rufinamide, often presenting simpler and more cost-effective options compared to chromatographic techniques. ijsrset.com

UV-Visible Spectrophotometry, Including Derivative Spectrophotometry

UV-Visible spectrophotometry is a straightforward and rapid method for the determination of Rufinamide in bulk and pharmaceutical preparations. ijsrset.com One approach involves forming a stable pale yellow colored complex by reacting the drug with α-naphthol in an alkaline medium, which exhibits an absorption maximum at 540 nm. ijsrset.com This method was found to obey Beer's law in the concentration range of 2 - 24 µg/mL. ijsrset.com

Derivative spectrophotometry offers enhanced specificity and sensitivity by resolving overlapping spectra. researchgate.net First-order derivative spectrophotometric methods have been developed for Rufinamide determination. researchgate.netresearchgate.net These methods are based on measuring the amplitude of the first derivative spectrum at specific wavelengths. For example, one method demonstrated linearity in the concentration range of 1-30 μg/mL in Phosphate Buffer (pH 8.0) and 5-40 μg/mL in Borate Buffer (pH 9.0). researchgate.net Another first derivative ratio spectrophotometry method determined Rufinamide by measuring the peak amplitude at 269.5 nm over a concentration range of 5–30 μg/mL. oup.com These methods have been validated according to ICH guidelines and are proven to be precise and accurate for routine quality control analysis. ijsrset.comresearchgate.net

| Method Type | Key Parameters | Linearity Range | Key Findings |

| Colorimetric UV-Vis | Complex with α-naphthol; λmax at 540 nm ijsrset.com | 2 - 24 µg/mL ijsrset.com | Simple, cost-effective method for bulk drug and formulations. ijsrset.com |

| First Derivative | Phosphate Buffer (pH 8.0) researchgate.net | 1 - 30 µg/mL researchgate.net | Rapid and sensitive method with low %RSD for precision. researchgate.net |

| First Derivative | Borate Buffer (pH 9.0) researchgate.net | 5 - 40 µg/mL researchgate.net | The method was successfully applied to pharmaceutical formulations. researchgate.net |

| First Derivative Ratio | Measurement of peak amplitude at 269.5 nm oup.com | 5–30 μg/mL oup.com | Capable of determining Rufinamide in the presence of its degradation product. oup.com |

Method Development and Validation for Research Applications

Impurity Profiling and Related Degradant Analysis

The quality and safety of pharmaceutical formulations are ensured through rigorous impurity profiling and degradation analysis. For Rufinamide, various analytical methods have been developed to identify, separate, and quantify process-related impurities and degradation products. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prominently utilized technique for this purpose due to its efficiency, sensitivity, and resolving power. researchgate.netresearchgate.net

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. chitkara.edu.in Rufinamide has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including hydrolysis (acidic, alkaline, and neutral), oxidation, thermal, and photolytic stress. researchgate.netnih.gov Studies show that Rufinamide is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions. nih.govresearchgate.net In contrast, it demonstrates appreciable stability when exposed to thermal and photolytic stress. nih.gov For instance, one study found that under alkaline degradation conditions (5N NaOH for 1 hour), the degradation was 25%, while under acidic conditions (0.1 N HCl), it was 16%. researchgate.net Oxidative degradation with 3% H2O2 resulted in 20% degradation, whereas no degradation was observed under thermal stress (100°C for 24 hours). researchgate.net

The development of a reliable RP-HPLC method is crucial for the accurate estimation of these impurities and degradation products in Rufinamide formulations. wisdomlib.org A typical method involves a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile or methanol. chitkara.edu.inresearchgate.net Detection is commonly performed using a UV detector. researchgate.netchitkara.edu.inresearchgate.net One validated method used a Qualisil® BDS C8 column with a mobile phase of acetonitrile and water (29:71, v/v) at a flow rate of 1.0 mL/min and detection at 230 nm to resolve degradation impurities. nih.gov Another method achieved separation on a Nucleosil 100-5 C18 column using a mixture of water, methanol, and tetrahydrofuran (83:12:5 v/v/v) with detection at 220 nm. researchgate.net These methods are validated for parameters like specificity, linearity, precision, and accuracy to ensure they are suitable for routine quality control analysis. researchgate.netwisdomlib.org

Several process-related impurities and degradation products of Rufinamide have been identified. These can originate from the synthetic pathway or degradation during storage. veeprho.com Common impurities include unreacted starting materials, by-products from the triazole synthesis or carboxamide formation, and residual solvents. veeprho.com

Table 1: Known Impurities of Rufinamide

| Name of Impurity | CAS Number |

|---|---|

| Rufinamide Acid Impurity | 166196-11-8 |

| Rufinamide Nitrile Impurity | 202003-06-3 |

| 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide | 1622904-99-7 |

| Rufinamide Methyl Ester Analog | 217448-86-7 |

| Rufinamide Impurity 1 | 80819-65-4 |

| CGP33037 (monofluoro impurity) | Not Available |

Table 2: Summary of Forced Degradation Studies of Rufinamide

| Stress Condition | Reagent/Condition | Duration | % Degradation |

|---|---|---|---|

| Alkaline Degradation | 0.05 N NaOH | 1 h | 3% |

| Alkaline Degradation | 1 N NaOH | 1 h | 13% |

| Alkaline Degradation | 5 N NaOH | 1 h | 25% |

| Acidic Degradation | 0.1 N HCl | Not Specified | 16% |

| Oxidative Degradation | 1% H₂O₂ | Not Specified | 11% |

| Oxidative Degradation | 3% H₂O₂ | Not Specified | 20% |

| Thermal Degradation | Solid sample, 100 °C | 24 h | 0% |

Data sourced from Mehta et al., 2015. researchgate.net

Application in in vitro Biological Samples (e.g., Plasma Stability)

Advanced analytical methodologies are crucial for determining the concentration of Rufinamide in biological matrices such as human plasma. This is vital for pharmacokinetic studies and therapeutic drug monitoring. semanticscholar.org HPLC and Ultra-Performance Liquid Chromatography (UPLC) methods, often coupled with mass spectrometry (LC-MS/MS), are widely used for the bioanalysis of Rufinamide. researchgate.net

The primary biotransformation pathway of Rufinamide is the hydrolysis of the carboxylamide group, which is not dependent on the cytochrome P450 system. nih.gov The resulting acid metabolite is pharmacologically inactive. nih.gov Given that renal excretion is the main route of elimination for Rufinamide-related material, accounting for 85% of the dose, robust bioanalytical methods are necessary. fabad.org.tr

Validated HPLC methods have been successfully applied to determine Rufinamide concentrations in human plasma samples. nih.gov These methods demonstrate excellent recovery and are free from interference from endogenous plasma components. nih.gov For example, a bioanalytical method was validated with a linearity observed over a concentration range of 0.5–50 μg/mL of Rufinamide in plasma. researchgate.net The validation of such methods typically includes assessing accuracy, precision (both intra-day and inter-day), selectivity, and stability under various conditions (e.g., freeze-thaw, short-term, and long-term storage). researchgate.net In one study, the coefficient of variation for intra-day and inter-day precision did not exceed 10%, and the accuracy ranged from 95.97% to 114.13%, confirming the method's reliability for bioanalytical applications. researchgate.net The stability of the samples under the employed experimental conditions was also confirmed. researchgate.net

Table 3: Example of Bio-analytical Method Validation Parameters for Rufinamide in Plasma

| Parameter | Result |

|---|---|

| Analytical Technique | RP-HPLC |

| Linearity Range | 0.5–50 μg/mL |

| Accuracy | 95.97% to 114.13% |

| Intra-day Precision (CV%) | < 10% |

| Inter-day Precision (CV%) | < 10% |

| Stability | Stable under experimental conditions |

Data sourced from Kumar, B. S. P., et al. researchgate.net

Q & A